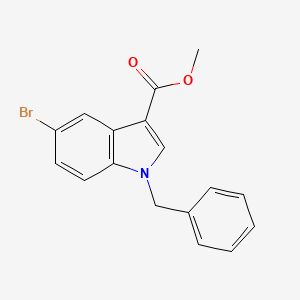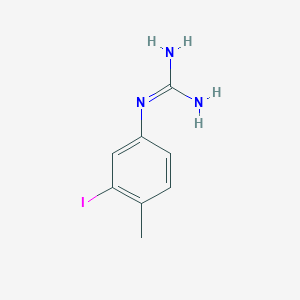
1-(3-Iodo-4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-4-methylphenyl)guanidine is an organic compound that features a guanidine group attached to a phenyl ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-methylphenyl)guanidine typically involves the reaction of 3-iodo-4-methylphenylamine with a guanidine derivative. One common method is to react the amine with an isothiocyanate to form a thiourea intermediate, which is then treated with a base to yield the desired guanidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodo-4-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylguanidines.
Applications De Recherche Scientifique
1-(3-Iodo-4-methylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their function. The iodine atom may also play a role in the compound’s activity by participating in halogen bonding interactions. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Iodo-4-methylphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)urea: Contains a urea group instead of a guanidine group.
1-(3-Iodo-4-methylphenyl)amine: Lacks the guanidine group, only the amine group is present.
Uniqueness
1-(3-Iodo-4-methylphenyl)guanidine is unique due to the presence of both the guanidine group and the iodine atom, which confer specific chemical and biological properties. The guanidine group enhances the compound’s ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H10IN3 |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
2-(3-iodo-4-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
JJWITJIAEJUOLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(N)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


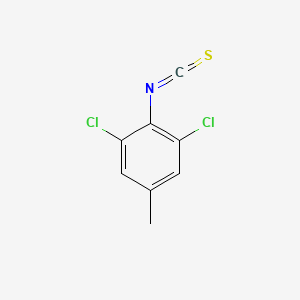







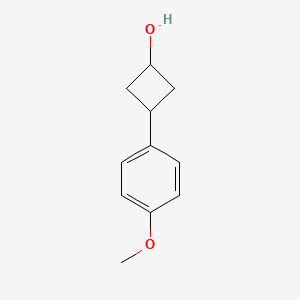
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)

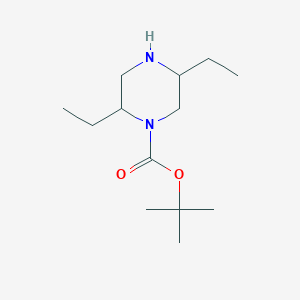
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
